Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23NO6S and its molecular weight is 453.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities and can affect a wide range of biochemical pathways .
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of cancer cell growth.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6S/c1-3-28-24(27)22-15(2)20(12-16-9-10-18-19(11-16)31-14-30-18)32-23(22)25-21(26)13-29-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSSOHGBTRAGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.